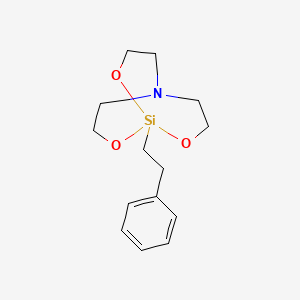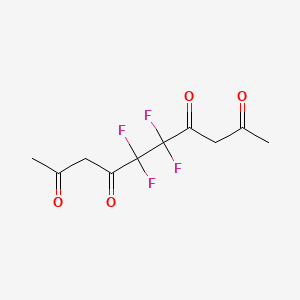
3-(Pyren-1-YL)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyren-1-YL)but-2-enoic acid is an organic compound that features a pyrene moiety attached to a butenoic acid chain. This compound is notable for its aromatic structure, which imparts unique photophysical and electronic properties. The presence of the pyrene group makes it a valuable component in various fields, including materials science, supramolecular chemistry, and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyren-1-YL)but-2-enoic acid typically involves the functionalization of pyrene. One common method is the Wittig reaction, where a pyrene aldehyde is reacted with a phosphonium ylide to form the desired butenoic acid derivative . Another approach involves the Heck reaction, where a pyrene halide is coupled with an acrylate ester under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyren-1-YL)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding anhydrides or esters.
Reduction: The double bond in the butenoic acid chain can be reduced to form saturated derivatives.
Substitution: The aromatic pyrene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Pyrene anhydrides and esters.
Reduction: Saturated pyrene derivatives.
Substitution: Nitro-pyrene and halo-pyrene compounds.
Wissenschaftliche Forschungsanwendungen
3-(Pyren-1-YL)but-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for detecting nucleic acids.
Medicine: Investigated for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 3-(Pyren-1-YL)but-2-enoic acid is largely influenced by its aromatic pyrene group. The compound can intercalate into DNA, disrupting its structure and function. This intercalation is facilitated by π-π stacking interactions between the pyrene moiety and the aromatic bases of DNA. Additionally, the compound’s photophysical properties enable it to generate reactive oxygen species upon light irradiation, making it useful in photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-7-(Pyren-1-yl)hept-6-enoic acid: Similar in structure but with a longer aliphatic chain.
(2E,4E,6E)-3-Methyl-7-(pyren-1-yl)octa-2,4,6-trienoic acid: Contains multiple double bonds in the aliphatic chain.
Uniqueness
3-(Pyren-1-YL)but-2-enoic acid is unique due to its specific combination of a pyrene moiety with a butenoic acid chain. This structure imparts distinct photophysical properties, making it particularly valuable in applications requiring fluorescence and electronic interactions .
Eigenschaften
CAS-Nummer |
63104-40-5 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
3-pyren-1-ylbut-2-enoic acid |
InChI |
InChI=1S/C20H14O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-11H,1H3,(H,21,22) |
InChI-Schlüssel |
IDPVTIHXBPMLEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)




![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)




